(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone
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Overview
Description
(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a complex organic compound that features a combination of fluorobenzyl, thioether, imidazole, and tolyl groups
Preparation Methods
The synthesis of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The starting material, 2-fluorobenzyl chloride, is reacted with a thiol compound to form 2-fluorobenzyl thioether.
Imidazole Ring Formation: The thioether intermediate is then subjected to cyclization with an appropriate reagent to form the imidazole ring.
Final Coupling Reaction: The imidazole derivative is then coupled with p-tolylmethanone under specific conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the p-tolylmethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities that could be explored for therapeutic purposes.
Industry: Its unique properties could be utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone exerts its effects depends on its interaction with molecular targets. The fluorobenzyl and imidazole groups may interact with specific enzymes or receptors, modulating their activity. The thioether linkage and p-tolylmethanone moiety may also contribute to its overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include those with related structural features, such as:
(2-fluorobenzyl)thioether derivatives: These compounds share the fluorobenzyl thioether moiety and may exhibit similar chemical reactivity.
Imidazole derivatives: Compounds with imidazole rings are widely studied for their biological activities and can serve as points of comparison.
Tolylmethanone derivatives: These compounds contain the p-tolylmethanone moiety and may have comparable properties.
The uniqueness of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone lies in its combination of these structural elements, which may confer distinct chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-6-8-14(9-7-13)17(22)21-11-10-20-18(21)23-12-15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICHYUHPVXTEJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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